molecular formula C20H22N2O5 B10997209 1-(1,3-benzodioxol-5-ylmethyl)-3-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)urea

1-(1,3-benzodioxol-5-ylmethyl)-3-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)urea

Cat. No.: B10997209
M. Wt: 370.4 g/mol
InChI Key: AWXXYANXBHQWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-benzodioxol-5-ylmethyl)-3-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)urea is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-3-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Indene Derivative Preparation: The indene moiety can be synthesized through the reduction of indanone derivatives.

    Urea Formation: The final step involves the reaction of the benzodioxole and indene derivatives with isocyanates under controlled conditions to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-5-ylmethyl)-3-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the urea moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-3-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)urea would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Modulating receptor activity in biological systems.

    Pathway Modulation: Affecting signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea: Lacks the methoxy groups on the indene moiety.

    1-(1,3-benzodioxol-5-ylmethyl)-3-(5,6-dimethoxy-1H-inden-1-yl)urea: Similar structure but with different substitution patterns.

Uniqueness

1-(1,3-benzodioxol-5-ylmethyl)-3-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)urea

InChI

InChI=1S/C20H22N2O5/c1-24-17-8-13-4-5-15(14(13)9-18(17)25-2)22-20(23)21-10-12-3-6-16-19(7-12)27-11-26-16/h3,6-9,15H,4-5,10-11H2,1-2H3,(H2,21,22,23)

InChI Key

AWXXYANXBHQWBN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(CCC2=C1)NC(=O)NCC3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.